molecular formula C13H17NO2 B14689516 ethyl (Z)-3-anilino-2-methylbut-2-enoate CAS No. 33240-25-4

ethyl (Z)-3-anilino-2-methylbut-2-enoate

Cat. No.: B14689516
CAS No.: 33240-25-4
M. Wt: 219.28 g/mol
InChI Key: ZRFZLKRWJQAYMX-KHPPLWFESA-N
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Description

Ethyl (Z)-3-anilino-2-methylbut-2-enoate is a substituted enamino ester characterized by a Z-configuration at the α,β-unsaturated ester moiety and an anilino group at the β-position. Its synthesis typically involves the condensation of ethyl 3-oxo-2-methylbut-2-enoate with substituted anilines under catalytic conditions. For example, analogous compounds like (Z)-methyl 3-(4-ethoxy-anilino)but-2-enoate are synthesized using InBr₃ as a catalyst under solvent-free conditions . The compound’s planar geometry and intramolecular hydrogen bonding (N–H⋯O) stabilize its Z-configuration, as observed in related structures .

Enamino esters of this class are pivotal intermediates in heterocyclic synthesis, particularly for constructing quinolines, imidazoles, and oxazoloquinolines . Their applications span pharmaceuticals, agrochemicals, and dyes due to the tunable reactivity of the enamino ester and the aromatic anilino group .

Properties

CAS No.

33240-25-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl (Z)-3-anilino-2-methylbut-2-enoate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)10(2)11(3)14-12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3/b11-10-

InChI Key

ZRFZLKRWJQAYMX-KHPPLWFESA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\NC1=CC=CC=C1)/C

Canonical SMILES

CCOC(=O)C(=C(C)NC1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-anilino-2-methylbut-2-enoate typically involves the reaction of aniline with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aniline. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-anilino-2-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated esters.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Ethyl (Z)-3-anilino-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-anilino-2-methylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The conjugated double bond system and the aniline moiety play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The structural analogs of ethyl (Z)-3-anilino-2-methylbut-2-enoate differ primarily in:

  • Ester group: Methyl vs. ethyl esters influence solubility and volatility.
  • Anilino substituents: Substituents on the aromatic ring modulate electronic and steric properties. Compounds like (Z)-ethyl 3-(2,6-diisopropyl-anilino)but-2-enoate exhibit bulkier substituents, which may hinder π-stacking interactions but improve thermal stability .

Stereochemical and Crystallographic Differences

The Z-configuration is critical for intramolecular interactions. For example, in (Z)-3-(2-methoxyanilino)-1-phenylbut-2-en-1-one, the Z-geometry facilitates an N–H⋯O hydrogen bond, creating a planar six-membered ring . In contrast, (E)-isomers (e.g., 3-methylbut-3-enyl (E)-2-methylbut-2-enoate) lack this stabilization, leading to distinct packing modes .

Crystallographic studies reveal that substituents like methoxy or ethoxy groups induce torsional angles in the anilino ring (e.g., 10.3° twist in the methoxy group of (Z)-3-(2-methoxyanilino)-1-phenylbut-2-en-1-one) , whereas bulkier groups (e.g., diisopropyl) disrupt coplanarity, reducing π-π interactions .

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